molecular formula C12H15NO2 B1296099 N-(2,4-Dimethylphenyl)-3-oxobutanamide CAS No. 97-36-9

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Cat. No.: B1296099
CAS No.: 97-36-9
M. Wt: 205.25 g/mol
InChI Key: HGVIAKXYAZRSEG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(2,4-Dimethylphenyl)-3-oxobutanamide plays a crucial role in various biochemical reactions. It interacts with specific receptors in the body, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with enzymes and receptors, leading to changes in cellular activities. Moreover, this compound demonstrates anti-inflammatory properties and modulates the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific receptors and enzymes. It acts as either an agonist or antagonist, inducing conformational changes that can lead to receptor activation or inhibition. This compound influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression. Additionally, this compound demonstrates anti-inflammatory properties and modulates the immune system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can influence cellular activities over extended periods, demonstrating its potential for long-term applications in scientific research and drug development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, demonstrating its potential for modulating metabolic processes. Understanding the metabolic pathways of this compound is crucial for its application in scientific research and drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation can impact its activity and function, demonstrating its potential for targeted applications in scientific research and drug development .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for its application in scientific research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)-3-oxobutanamide typically involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,4-Dimethylphenyl)-3-oxobutanamide is extensively used in scientific research due to its unique reactivity and interaction patterns. Some of its applications include:

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-oxobutanamide
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InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIAKXYAZRSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Record name 2',4' -DIMETHYLACETOACETANILIDE
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DSSTOX Substance ID

DTXSID4040719
Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Molecular Weight

205.25 g/mol
Source PubChem
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Physical Description

Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS.
Record name Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
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Record name 2',4' -DIMETHYLACETOACETANILIDE
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Flash Point

171 °C
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Solubility

Solubility in water, g/100ml at 20 °C: 0.25 (very poor)
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Density

1.2 g/cm³
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.33
Record name 2',4' -DIMETHYLACETOACETANILIDE
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CAS No.

97-36-9
Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name 2',4'-Dimethylacetoacetanilide
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Record name Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
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Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name 2',4'-dimethylacetoacetanilide
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Record name N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE
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Melting Point

88 °C
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Synthesis routes and methods I

Procedure details

2.48 kg/h (20.5 mol/h) of 2,4-dimethylaniline, 1.83 kg/h (21.3 mol/h) of diketene (purity 98%) and 8 kg/h of a mixture of 2.4 kg/h of ethanol and 5.6 kg/h of water are metered separately but simultaneously into a reactor which has been preheated to about 80° C. The reactor consists of a double-shell glass vessel of about 0.6 l capacity and is equipped with a stirrer, thermometer, reflux condenser and, at the bottom, with a run-off. Immediately the metering has started, the heat evolved by the reaction causes the reactor contents to reflux at about 85° C. The heating of the reactor is discontinued and the reaction is continued by limiting the reactor contents to about 0.3 1 by continuous pumping out. The reactor discharge is cooled to about 15° C. with stirring, and the light-colored crystals which are formed are separated from about 7 kg/h of the pale yellow mother liquor by filtration. The moist product, which is obtained at about 5 kg/h, is washed with about 4 kg/h of cold aqueous 30% strength ethanol and dried, leaving 4 kg/h (19.5 mol/h) of 2',4'-dimethylacetoacetanilide (melting point about 89° C.) corresponding to a yield of 95% based on amine.
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Synthesis routes and methods II

Procedure details

After the pressure drop (column 1: approx. 45 mbar, column 2: approx. 25 mbar) und the temperature profile (73-77° C.) had stabilized, m-xylidine (16.9 kg/h) was fed to the 2nd plate and diketene (total 12.0 kg/h) to plate Nos. 14, 15 and 16 of the first column. The diketene feed was started only after the xylidine-containing reflux had reached plate No. 14.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing transition metal complexes with ligands derived from N-(2,4-Dimethylphenyl)-3-oxobutanamide?

A: this compound can be modified to act as a chelating ligand. [, ] This molecule readily reacts with transition metal ions like Nickel(II), Cobalt(II), Copper(II), and Zinc(II), forming binuclear complexes. [] These complexes are of significant interest due to their potential applications in various fields, including catalysis and materials science.

Q2: How are the synthesized metal complexes characterized, and what key structural information is obtained?

A2: Researchers employ a combination of techniques to characterize the synthesized metal complexes. These include:

  • Elemental analysis: This confirms the elemental composition and purity of the complexes. []
  • ¹H NMR spectroscopy: This provides information about the number and type of protons present, aiding in structure elucidation. []
  • MALDI-MS: This technique determines the molecular weight of the complex and can help confirm its binuclear nature. []
  • FT-IR spectroscopy: Analyzing the infrared spectrum helps identify the functional groups present in the ligand and their coordination to the metal ions. []
  • UV-Vis spectroscopy: This method analyzes the electronic transitions within the complex, providing insights into its electronic structure and potential applications in areas like light absorption and emission. []

Q3: What are the potential applications of the synthesized metal complexes, and how do their properties relate to these applications?

A3: The synthesized metal complexes, due to their unique properties, hold potential for various applications. For example:

  • Thin films: The complexes can be processed into thin films using techniques like spin-coating. [] These films exhibit specific light absorption properties, making them potentially suitable for optoelectronic devices.
  • Thermal stability: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability of the complexes. [] This information is crucial for applications where the materials are subjected to elevated temperatures.

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